molecular formula C12H20BFO3Si B1522342 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid CAS No. 1150114-53-6

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

Cat. No.: B1522342
CAS No.: 1150114-53-6
M. Wt: 270.18 g/mol
InChI Key: TYKUASQVDUTDEJ-UHFFFAOYSA-N
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Description

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the boronic acid moiety. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid has several applications in scientific research:

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKUASQVDUTDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675010
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-53-6
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Reactant of Route 2
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5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Reactant of Route 3
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5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Reactant of Route 4
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Reactant of Route 6
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

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